3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
CAS No.: 1019441-76-9
Cat. No.: VC3344440
Molecular Formula: C8H6ClN3S2
Molecular Weight: 243.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019441-76-9 |
|---|---|
| Molecular Formula | C8H6ClN3S2 |
| Molecular Weight | 243.7 g/mol |
| IUPAC Name | 3-chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline |
| Standard InChI | InChI=1S/C8H6ClN3S2/c9-6-3-5(10)1-2-7(6)14-8-12-11-4-13-8/h1-4H,10H2 |
| Standard InChI Key | QUOZQXMRUXRXAR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N)Cl)SC2=NN=CS2 |
| Canonical SMILES | C1=CC(=C(C=C1N)Cl)SC2=NN=CS2 |
Introduction
Physical and Chemical Properties
Molecular Characteristics
3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline possesses specific molecular characteristics that define its identity and behavior in chemical systems. The table below summarizes its key identifiers:
Table 1: Chemical Identifiers of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline
Physical Properties
The physical appearance of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline typically manifests as a powder at room temperature. Commercial samples are available with a typical purity of approximately 95% . The compound's physical properties influence its handling and application in laboratory settings.
Chemical Reactivity
The chemical reactivity of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is dictated by several functional groups within its structure:
These reactive sites make the compound valuable as a building block for further chemical modifications, potentially leading to new compounds with enhanced biological activities.
Structural Comparison with Related Compounds
Structural Analogues
Understanding the structural relationships between 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline and similar compounds provides insight into its unique properties and potential applications.
Table 2: Comparison with Related Compounds
Structure-Activity Relationships
The structural features of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline contribute to its potential biological activities. The presence of the 1,3,4-thiadiazole ring is particularly significant, as compounds containing this moiety have demonstrated various biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Production
Biological Activities and Applications
Research Applications
In research settings, 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline serves as:
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A building block for synthesizing more complex compounds with potential biological activities
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A structural scaffold for medicinal chemistry exploration
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A component in structure-activity relationship studies
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A reference compound for developing new synthetic methodologies
The presence of multiple reactive sites in the molecule makes it particularly valuable for chemical modifications aimed at enhancing biological activities or other properties of interest.
Current Research and Future Perspectives
Research Directions
Research involving 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline and related compounds is primarily focused on:
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Exploring structure-activity relationships to optimize biological activities
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Developing new synthetic methodologies for more efficient production
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Investigating specific biological targets and mechanisms of action
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Creating libraries of derivatives for high-throughput screening
Future Applications
The future applications of 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline may extend beyond current research domains to include:
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Development as a lead compound for new pharmaceutical agents
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Incorporation into broader chemical libraries for drug discovery
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Utilization in materials science applications
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Employment as a specific chemical probe for biological systems
The unique structural features of this compound, particularly the combination of a chloro-substituted aniline with a thiadiazole ring, position it as a valuable entity in chemical and pharmaceutical research.
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